Home > Products > Screening Compounds P131969 > Milacemide hydrochloride
Milacemide hydrochloride - 76990-85-7

Milacemide hydrochloride

Catalog Number: EVT-276375
CAS Number: 76990-85-7
Molecular Formula: C7H17ClN2O
Molecular Weight: 180.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milacemide HCl is a MAO-B inhibitor and glycine prodrug. It is currently being studied as a treatment for the symptoms of Alzheimer's disease.
Source and Classification

Milacemide hydrochloride, with the chemical formula C6H14N2OC_6H_{14}N_2O and CAS number 76990-85-7, is classified under the category of psychoactive substances. It is specifically noted for its mechanism of action as an inhibitor of monoamine oxidase B, which plays a significant role in the metabolism of neurotransmitters in the brain. As a glycine prodrug, it is converted into glycine—a neurotransmitter that facilitates various cognitive functions—upon administration .

Synthesis Analysis

The synthesis of milacemide hydrochloride involves several steps, focusing on the formation of the core structure from readily available precursors. The primary method includes:

  1. Starting Materials: The synthesis typically begins with n-pentylamine and chloroacetic acid.
  2. Reaction Conditions: The reaction is conducted under basic conditions to facilitate the formation of amides.
  3. Formation of Milacemide: The reaction between n-pentylamine and chloroacetic acid yields milacemide through nucleophilic substitution.
  4. Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting milacemide with hydrochloric acid, enhancing its solubility and stability.
n pentylamine+chloroacetic acidmilacemide+HCl\text{n pentylamine}+\text{chloroacetic acid}\rightarrow \text{milacemide}+HCl

This synthesis method emphasizes the importance of controlling reaction conditions such as temperature and pH to optimize yield and purity .

Molecular Structure Analysis

Milacemide hydrochloride has a molecular structure characterized by the presence of an amine group and an acetamide moiety. The structural formula can be represented as follows:

  • Molecular Formula: C6H14N2OC_6H_{14}N_2O
  • Molecular Weight: Approximately 130.19 g/mol
  • Structural Features:
    • Contains an n-pentyl chain attached to an aminoacetamide structure.
    • Exhibits polar characteristics due to the amine and carbonyl groups, which influence its solubility in water.

The three-dimensional conformation allows milacemide to interact effectively with neurotransmitter receptors in the brain, which is crucial for its pharmacological activity .

Chemical Reactions Analysis

Milacemide hydrochloride participates in various chemical reactions, primarily involving oxidation and hydrolysis:

  1. Oxidation: Milacemide can be oxidized by monoamine oxidase B to yield glycinamide, which further decomposes into glycine. This transformation is significant as it relates to its mechanism of action in enhancing cognitive functions.
    MilacemideMAO Bglycinamideglycine\text{Milacemide}\xrightarrow{\text{MAO B}}\text{glycinamide}\rightarrow \text{glycine}
  2. Hydrolysis: Under acidic or basic conditions, milacemide can undergo hydrolysis to regenerate n-pentylamine and acetic acid.

These reactions are critical in understanding how milacemide exerts its effects in biological systems .

Mechanism of Action

The mechanism of action of milacemide hydrochloride primarily revolves around its role as a monoamine oxidase B inhibitor:

  • Monoamine Oxidase Inhibition: By inhibiting monoamine oxidase B, milacemide increases the levels of neurotransmitters such as dopamine and serotonin in the brain, which are essential for mood regulation and cognitive functions.
  • Glycine Modulation: As a glycine prodrug, milacemide enhances glycine levels in the central nervous system, which may contribute to improved synaptic transmission and neuroprotection.

Research indicates that coadministration with N-methyl-D-aspartic acid enhances learning and memory-related activities by modulating glutamate and glycine concentrations .

Physical and Chemical Properties Analysis

Milacemide hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature when in hydrochloride form.
  • Melting Point: Approximately 160 °C.
  • pH Stability: Stable across a wide pH range but should be stored away from extreme conditions to maintain integrity.

These properties play a significant role in determining the compound's formulation for therapeutic use .

Applications

Milacemide hydrochloride has been explored for various scientific applications:

  1. Cognitive Enhancement: Investigated for potential benefits in improving memory and cognitive function, particularly in aging populations or individuals with neurodegenerative diseases.
  2. Neuroprotection: Research suggests it may offer protective effects against neuronal damage due to oxidative stress.
  3. Anticonvulsant Properties: Some studies have indicated potential use in managing seizures or myoclonic disorders due to its effects on neurotransmitter modulation.

Despite these applications, further research is necessary to substantiate these claims fully and determine effective therapeutic protocols .

Mechanistic Pathways of MAO-B Inhibition by Milacemide Hydrochloride

Enzyme-Activated Inhibition Dynamics of Monoamine Oxidase B

Milacemide hydrochloride (2-n-pentylaminoacetamide HCl) functions as a highly selective substrate for monoamine oxidase B (MAO-B), undergoing enzymatic conversion to form the active inhibitory species. This process classifies it as an enzyme-activated inhibitor (or "suicide inhibitor"). Upon entry into neural tissues, MAO-B catalyzes the oxidative deamination of milacemide, generating glycinamide and pentylaldehyde as primary metabolites [1] [8]. Crucially, this metabolic transformation yields a reactive intermediate that covalently modifies the flavin adenine dinucleotide (FAD) cofactor within MAO-B’s active site. This modification induces temporary obstruction of the enzyme’s substrate cavity, thereby inhibiting further catalytic activity [6].

Structural studies reveal that MAO-B’s binding site comprises a substrate cavity (420 ų) and an entrance cavity (290 ų), forming an elongated hydrophobic pocket. The conformational flexibility of residue Ile199 governs inhibitor accessibility. Milacemide’s pentyl chain engages this hydrophobic region, while its acetamide group positions the molecule for activation near the FAD cofactor. Kinetic analyses demonstrate time-dependent inhibition, with maximal MAO-B suppression occurring 60–90 minutes post-administration in primate models. This delay correlates with the required metabolic activation period [2] [6].

Table 1: Key Steps in MAO-B Inhibition by Milacemide

StepMolecular ProcessFunctional Outcome
1. Substrate BindingMilacemide docks in MAO-B’s substrate cavity via hydrophobic interactionsPositioning for FAD-mediated oxidation
2. Enzymatic ActivationMAO-B oxidizes milacemide, generating pentylaldehyde and glycinamideReactive intermediate formation
3. FAD Adduct FormationIntermediate covalently binds FAD cofactorReversible blockage of electron transfer
4. Functional InhibitionAltered active site geometry prevents dopamine accessTransient suppression of neurotransmitter metabolism

Beyond MAO-B inhibition, milacemide’s metabolic products exert secondary neuromodulatory effects. Glycinamide is hydrolyzed to glycine, an inhibitory neurotransmitter that enhances GABAergic activity in the hippocampus and spinal cord. This dual functionality positions milacemide uniquely among MAO-B inhibitors, merging enzyme inhibition with neurotransmitter precursor delivery [4] [8].

Substrate Selectivity and Reversibility Profiles in Neural Tissues

Milacemide exhibits >4-fold selectivity for MAO-B over MAO-A in vitro. This specificity arises from structural differences in the enzymes' substrate cavities: MAO-B accommodates milacemide’s hydrophobic pentyl chain via residues Phe103, Leu164, and Ile199, whereas MAO-A’s narrower cavity (containing Asn181 and Phe208) impedes optimal binding [6]. In vivo studies in rhesus monkeys confirm this selectivity, where oral administration (100 mg/kg/day for 21 days) significantly increased striatal dopamine (DA) by 125% while reducing metabolites DOPAC and HVA. Conversely, serotonin (5-HT) remained unchanged in most brain regions, confirming minimal MAO-A interference at therapeutic concentrations [2].

The inhibition profile is characterized as partially reversible. In vitro washout experiments show ~70% MAO-B activity recovery within 24 hours, contrasting sharply with irreversible inhibitors like selegiline (which requires de novo enzyme synthesis for recovery). This reversibility stems from the non-covalent elements of milacemide’s interaction with MAO-B, allowing dissociation of the modified FAD intermediate over time. Notably, high milacemide concentrations (>100 μM) exhibit weak MAO-A inhibition, though this is clinically irrelevant due to achievable brain concentrations [1] .

Table 2: Reversibility Kinetics of MAO-B Inhibitors

InhibitorRecovery Half-Life (Hours)Recovery MechanismSpecies Tested
Milacemide12–18Dissociation of FAD adductRat brain homogenates
Selegiline>720 (30 days)Enzyme synthesis replacementHuman platelets
Rasagiline>720Enzyme synthesis replacementPrimate striatum

Species-specific variations in milacemide’s effects warrant consideration. Rat models show elevated cortical serotonin (likely due to partial MAO-A inhibition at high doses), whereas primates exhibit no such effect. This discrepancy underscores the importance of Ile199 conformational dynamics in MAO-B across species, influencing inhibitor binding and metabolism [8] [9].

Comparative Analysis with Irreversible MAO-B Inhibitors (e.g., Selegiline)

Unlike classical propargylamine-based MAO-B inhibitors (e.g., selegiline, rasagiline), milacemide lacks a terminal acetylene group responsible for irreversible FAD adduction. This structural distinction underpins its transient inhibition profile and reduced risk of long-term enzyme depletion. Selegiline forms a permanent covalent bond with FAD-N5, necessitating 30–40 days for functional recovery via mitochondrial enzyme turnover [6] .

Functionally, milacemide enhances dopaminergic signaling without amplifying peripheral tyramine responses ("cheese effect"). In rodent models, milacemide potentiates phenylethylamine-induced stereotypy (a MAO-B-dependent behavior) but does not affect tyramine-induced vasopressor responses. This contrasts with non-selective irreversible inhibitors, which inhibit both MAO isoforms and predispose patients to hypertensive crises [1] [3].

Table 3: Neurochemical Profiles of MAO-B Inhibitors in Parkinsonian Models

ParameterMilacemideSelegilineRasagiline
MAO-B IC₅₀ (nM)2,1001514
Selectivity (MAO-B/MAO-A)4:11,500:1200:1
Dopamine Increase (Striatum)+125%+280%+240%
Recovery to 50% Activity12–18 hours30 days30 days
Tyramine PotentiationAbsentModerate (high doses)Low

Therapeutic implications emerge from these differences:

  • Adjunct Therapy Feasibility: Milacemide’s rapid reversibility permits flexible combination with levodopa without cumulative enzyme suppression. This contrasts with selegiline’s irreversible inhibition, which complicates dose adjustments due to prolonged effects [5] .
  • Neurochemical Specificity: While selegiline elevates both dopamine and serotonin, milacemide primarily modulates dopaminergic pathways. This selectivity may benefit Parkinson’s patients with comorbid depression less than non-selective agents [2] [3].
  • Neuroprotective Potential: Irreversible inhibitors like rasagiline activate pro-survival Bcl-2 pathways via propargylamine, whereas milacemide lacks this moiety. However, milacemide-derived glycine may confer neuroprotection through NMDA receptor modulation—a mechanism under investigation [4] .

Clinical trial data suggest milacemide’s effects align more closely with symptomatic relief than disease modification. Unlike selegiline (which delays levodopa initiation by 9 months in the DATATOP trial), milacemide has not demonstrated comparable neuroprotective efficacy in humans. This positions it as a short-term modulator of dopaminergic tone rather than a long-term disease-modifying agent [5] .

Properties

CAS Number

76990-85-7

Product Name

Milacemide hydrochloride

IUPAC Name

2-(pentylamino)acetamide;hydrochloride

Molecular Formula

C7H17ClN2O

Molecular Weight

180.67 g/mol

InChI

InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H

InChI Key

DNSCECUSJKDSKP-UHFFFAOYSA-N

SMILES

CCCCCNCC(=O)N.Cl

Solubility

Soluble in DMSO

Synonyms

Milacemide HCl; Milacemide HCl salt; Milacemide Hydrochloride; Milacemide Hydrochloride salt; CP-1552S; SC-45864; SC 45864; SC45864; CP 1552S; CP1552S;

Canonical SMILES

CCCCCNCC(=O)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.